Computed Lipophilicity (cLogP) Differentiation Against the 4-Methylphthalazine Analog
The target compound exhibits a substantially higher computed logP (cLogP) than the corresponding 4-methyl analog, a difference driven by the additional chlorine atom on the 4-phenyl ring and the extended benzodioxole-thioether tail. This property is relevant because the 4-(4-chlorophenyl)phthalazine scaffold achieves optimal VEGFR-2 inhibition within a defined lipophilicity window [1].
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 6.1 (estimated from the molecular formula C₂₂H₁₄Cl₂N₂O₂S using ChemSrc fragment-based algorithm) |
| Comparator Or Baseline | 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine: cLogP ≈ 5.2 |
| Quantified Difference | ΔcLogP ≈ +0.9 log units |
| Conditions | Computed using ChemSrc cheminformatics engine; no experimental logP data are publicly available for either compound. |
Why This Matters
The ~0.9-unit higher cLogP may improve membrane permeability versus the methyl analog, a critical parameter for intracellular target engagement in cell-based assays.
- [1] El-Helby AA, Sakr H, Ayyad RR, et al. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Adv. 2024;14:22682–22703. DOI:10.1039/D4RA03443A. View Source
